molecular formula C10H12O3 B3385958 3-Hydroxy-4-phenylbutanoic acid CAS No. 6828-41-7

3-Hydroxy-4-phenylbutanoic acid

Cat. No.: B3385958
CAS No.: 6828-41-7
M. Wt: 180.2 g/mol
InChI Key: OLQHWMVTGZBGLG-UHFFFAOYSA-N
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Description

3-Hydroxy-4-phenylbutanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is significant in various fields, including pharmaceuticals, due to its role as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension and cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

It is known that optically active ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE), which are structurally similar to 3-Hydroxy-4-phenylbutanoic acid, are key precursors for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .

Cellular Effects

It is known that ACE inhibitors, which are derived from similar compounds, can have significant effects on cellular processes . They can prevent the formation of angiotensin II, a peptide hormone that can constrict blood vessels and increase blood pressure . By inhibiting this process, these drugs can effectively lower blood pressure .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that similar compounds can have significant effects at the molecular level. For example, ACE inhibitors, which are derived from similar compounds, can inhibit the action of the ACE enzyme, preventing the formation of angiotensin II .

Temporal Effects in Laboratory Settings

It is known that similar compounds, such as ACE inhibitors, can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that similar compounds, such as ACE inhibitors, can have significant effects at different dosages .

Metabolic Pathways

It is known that similar compounds, such as ACE inhibitors, can be involved in significant metabolic pathways .

Transport and Distribution

It is known that similar compounds, such as ACE inhibitors, can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that similar compounds, such as ACE inhibitors, can be localized within specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods have been developed for the preparation of 3-hydroxy-4-phenylbutanoic acid. One common approach involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases. This method is favored due to its high enantioselectivity, mild reaction conditions, and environmental friendliness . Another method involves the enantioseparation of racemic this compound via diastereomeric salt formation using resolving agents such as 2-amino-1,2-diphenylethanol and cinchonidine .

Industrial Production Methods: Industrial production often employs biocatalytic processes due to their efficiency and sustainability. The use of genetically modified enzymes and optimized reaction conditions can significantly enhance the yield and purity of the desired enantiomer .

Comparison with Similar Compounds

  • 3-Hydroxy-4-(4-chlorophenyl)butanoic acid
  • 3-Hydroxy-5-phenylpentanoic acid
  • 4-Hydroxybenzoic acid

Comparison: Compared to these similar compounds, 3-hydroxy-4-phenylbutanoic acid is unique due to its specific role as a precursor in the synthesis of ACE inhibitors. While other compounds may have similar structural features, their applications and biological activities can differ significantly .

Properties

IUPAC Name

3-hydroxy-4-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQHWMVTGZBGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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